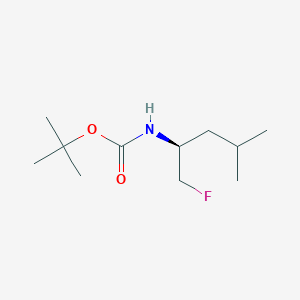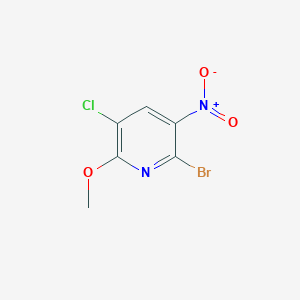
2-Bromo-5-chloro-6-methoxy-3-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-chloro-6-methoxy-3-nitropyridine is an organic compound with the molecular formula C6H4BrClN2O3 It is a halogenated pyridine derivative, characterized by the presence of bromine, chlorine, methoxy, and nitro functional groups on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-6-methoxy-3-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method involves the nitration of 2-chloro-6-methoxypyridine followed by bromination. The nitration is usually carried out using a mixture of nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 3-position. The bromination step involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-chloro-6-methoxy-3-nitropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boronic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst, or metal hydrides like sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine or chlorine atoms are replaced by other functional groups.
Reduction Reactions: The major product is 2-Bromo-5-chloro-6-methoxy-3-aminopyridine.
Coupling Reactions: The products are biaryl or vinyl derivatives of the original compound.
Applications De Recherche Scientifique
2-Bromo-5-chloro-6-methoxy-3-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-chloro-6-methoxy-3-nitropyridine depends on the specific reactions it undergoes. In substitution reactions, the electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack. In reduction reactions, the nitro group is converted to an amino group, which can further participate in various biochemical pathways. In coupling reactions, the palladium-catalyzed process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-6-chloro-3-nitropyridine
- 5-Bromo-2-methoxy-3-nitropyridine
- 2-Chloro-6-methoxy-3-nitropyridine
- 2-Bromo-5-nitropyridine
Uniqueness
2-Bromo-5-chloro-6-methoxy-3-nitropyridine is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both bromine and chlorine atoms allows for selective substitution reactions, while the methoxy and nitro groups provide additional sites for chemical modifications .
Propriétés
Formule moléculaire |
C6H4BrClN2O3 |
|---|---|
Poids moléculaire |
267.46 g/mol |
Nom IUPAC |
2-bromo-5-chloro-6-methoxy-3-nitropyridine |
InChI |
InChI=1S/C6H4BrClN2O3/c1-13-6-3(8)2-4(10(11)12)5(7)9-6/h2H,1H3 |
Clé InChI |
MRLHNFBZDUHQSX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=N1)Br)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


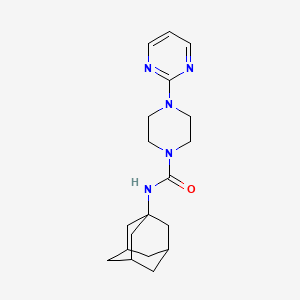
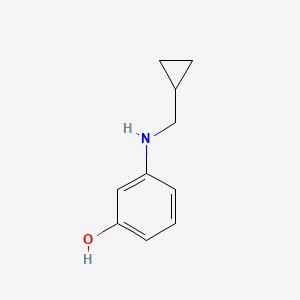
![n-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxamide](/img/structure/B14903655.png)
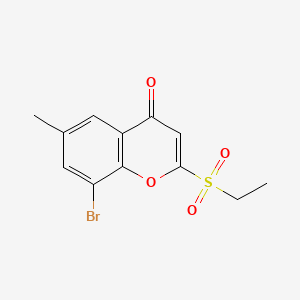
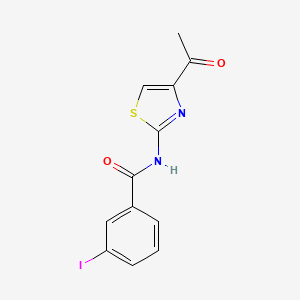
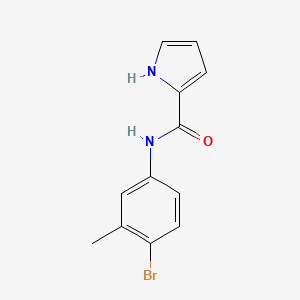

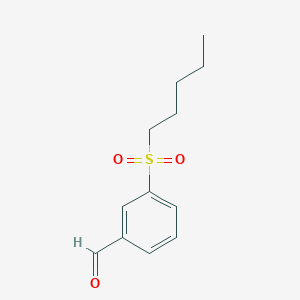
![n-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)butyramide](/img/structure/B14903678.png)
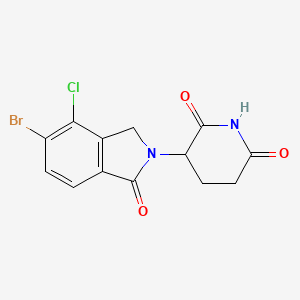
![((3aR,4R,6R,6aR)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl benzoate](/img/structure/B14903686.png)

